2-{[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a quinazoline and pyrido[1,2-a]pyrimidin-4-one scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach involves the use of Schiff bases reduction routes, where intermediates such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline are synthesized via reduction reactions using sodium borohydride (NaBH4) as a reducing agent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-{[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinazoline and pyrido[1,2-a]pyrimidin-4-one moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: NaBH4, LiAlH4
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions could produce various reduced derivatives of the parent compound.
Scientific Research Applications
2-{[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
Uniqueness
What sets 2-{[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one apart is its unique combination of the quinazoline and pyrido[1,2-a]pyrimidin-4-one scaffolds, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2S/c1-32-19-11-9-17(10-12-19)15-26-24-20-6-2-3-7-21(20)28-25(29-24)33-16-18-14-23(31)30-13-5-4-8-22(30)27-18/h2-14H,15-16H2,1H3,(H,26,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQWXSREBNGPJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.